Cas no 15231-63-7 (N,4-dimethylpyrimidin-2-amine)
N,4-dimethylpyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Pyrimidinamine,N,4-dimethyl-
- METHYL-(4-METHYL-PYRIMIDIN-2-YL)-AMINE
- N,4-Dimethylpyrimidin-2-amine
- 4-Methyl-2-methylaminopyrimidin
- 4-Methyl-2-methylamino-pyrimidin
- 4-methyl-2-methylaminopyrimidine
- AM100283
- KB-54899
- methyl (4-methylpyrimidin-2-yl)-amine
- SureCN1673177
- A884029
- SB56413
- AKOS010826876
- 2-Pyrimidinamine, N,4-dimethyl- (9CI)
- EN300-1462050
- Methyl-(4-methylpyrimidin-2-yl)amine
- DTXSID80507547
- SCHEMBL1673177
- 15231-63-7
- G83784
- pyrimidine, 4-methyl-2-methylamino-
- N,4-dimethylpyrimidin-2-amine
-
- MDL: MFCD16046259
- Inchi: 1S/C6H9N3/c1-5-3-4-8-6(7-2)9-5/h3-4H,1-2H3,(H,7,8,9)
- InChI Key: OWTDCNVOLHLAEC-UHFFFAOYSA-N
- SMILES: N(C)C1=NC=CC(C)=N1
Computed Properties
- Exact Mass: 123.07977
- Monoisotopic Mass: 123.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 84.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 37.8Ų
Experimental Properties
- PSA: 37.81
N,4-dimethylpyrimidin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM165479-1g |
N,4-Dimethylpyrimidin-2-amine |
15231-63-7 | 95% | 1g |
$413 | 2021-08-05 | |
| Alichem | A089000522-1g |
N,4-Dimethylpyrimidin-2-amine |
15231-63-7 | 95% | 1g |
385.56 USD | 2021-06-01 | |
| Chemenu | CM165479-1g |
N,4-Dimethylpyrimidin-2-amine |
15231-63-7 | 95% | 1g |
$714 | 2023-02-17 | |
| eNovation Chemicals LLC | Y0987657-5g |
N,4-Dimethylpyrimidin-2-amine |
15231-63-7 | 95% | 5g |
$1500 | 2024-08-02 | |
| Fluorochem | 085125-1g |
Methyl-(4-methyl-pyrimidin-2-yl)-amine |
15231-63-7 | 95+% | 1g |
£549.00 | 2022-03-01 | |
| Enamine | EN300-1462050-0.05g |
N,4-dimethylpyrimidin-2-amine |
15231-63-7 | 95% | 0.05g |
$153.0 | 2023-05-26 | |
| Enamine | EN300-1462050-0.1g |
N,4-dimethylpyrimidin-2-amine |
15231-63-7 | 95% | 0.1g |
$228.0 | 2023-05-26 | |
| Enamine | EN300-1462050-0.25g |
N,4-dimethylpyrimidin-2-amine |
15231-63-7 | 95% | 0.25g |
$325.0 | 2023-05-26 | |
| Enamine | EN300-1462050-0.5g |
N,4-dimethylpyrimidin-2-amine |
15231-63-7 | 95% | 0.5g |
$512.0 | 2023-05-26 | |
| Enamine | EN300-1462050-1.0g |
N,4-dimethylpyrimidin-2-amine |
15231-63-7 | 95% | 1g |
$656.0 | 2023-05-26 |
N,4-dimethylpyrimidin-2-amine Suppliers
N,4-dimethylpyrimidin-2-amine Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on N,4-dimethylpyrimidin-2-amine
Professional Introduction to N,4-dimethylpyrimidin-2-amine (CAS No. 15231-63-7)
N,4-dimethylpyrimidin-2-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 15231-63-7, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of N,4-dimethylpyrimidin-2-amine consists of a pyrimidine core with two methyl groups at the 4-position and an amine group at the 2-position, making it a versatile scaffold for various biochemical interactions.
The compound's significance is further underscored by its role as a key intermediate in the synthesis of more complex pharmaceutical agents. Pyrimidine derivatives are widely recognized for their biological activity, and modifications at specific positions on the pyrimidine ring can lead to enhanced pharmacological properties. In recent years, researchers have been exploring the use of N,4-dimethylpyrimidin-2-amine as a building block for developing novel therapeutic agents targeting various diseases.
One of the most compelling aspects of N,4-dimethylpyrimidin-2-amine is its potential in oncology research. Studies have demonstrated that pyrimidine-based compounds can interfere with DNA replication and transcription, making them effective in inhibiting the growth of cancer cells. The presence of methyl groups in N,4-dimethylpyrimidin-2-amine enhances its ability to interact with biological targets, thereby increasing its efficacy as an anti-cancer agent. Recent advancements in computational chemistry have allowed researchers to predict and optimize the binding affinity of this compound to specific enzymes and receptors involved in cancer pathways.
In addition to its applications in oncology, N,4-dimethylpyrimidin-2-amine has shown promise in the treatment of infectious diseases. The compound's ability to modulate enzyme activity associated with viral replication has made it a candidate for developing antiviral drugs. For instance, research indicates that derivatives of pyrimidine can inhibit the function of viral proteases and polymerases, thereby reducing viral load in infected individuals. The structural flexibility of N,4-dimethylpyrimidin-2-amine allows for further modifications that could enhance its antiviral properties while minimizing side effects.
The synthesis of N,4-dimethylpyrimidin-2-amine is another area where significant progress has been made. Modern synthetic methodologies have enabled the production of this compound with high purity and yield, making it more accessible for research and industrial applications. Techniques such as catalytic hydrogenation and nucleophilic substitution reactions have been refined to produce N,4-dimethylpyrimidin-2-amine efficiently. These advancements have not only reduced production costs but also opened new avenues for exploring its derivatives.
The pharmacokinetic properties of N,4-dimethylpyrimidin-2-amine are also subjects of extensive study. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic use. Preclinical studies have provided valuable insights into its bioavailability and metabolic pathways, which are essential for designing effective drug formulations. For instance, modifications to improve solubility and stability have been explored to enhance the compound's bioavailability and reduce potential toxicity.
In conclusion, N,4-dimethylpyrimidin-2-amine (CAS No. 15231-63-7) represents a promising compound in pharmaceutical research with diverse applications ranging from oncology to antiviral therapies. Its unique structural features and biological activities make it a valuable scaffold for developing novel drugs. As research continues to uncover new therapeutic potentials and synthetic strategies for this compound, its role in addressing various medical challenges is expected to grow significantly.
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